m-PEG8-thiol

Description

Systematic Nomenclature and Synonym Validation

2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol is a polyethylene glycol (PEG)-thiol derivative with a systematic name derived from its linear ether-thiol architecture. The compound is also recognized by its alternative designations, including m-PEG8-Thiol , mPEG8-SH , and 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol . Its CAS registry number is 651042-83-0 , and it is indexed in chemical databases under PubChem CID 53400963 and MDL number MFCD16619328 .

The nomenclature reflects its structural components:

- Pentacosane : A 25-carbon backbone.

- Octaoxa : Eight oxygen atoms forming ether linkages.

- 25-thiol : A terminal sulfhydryl (-SH) group at position 25.

This systematic naming aligns with IUPAC conventions for PEG derivatives, where "octaoxa" indicates eight ethylene oxide (–O–CH₂–CH₂–) units, and "pentacosane" specifies the total carbon count.

Molecular Architecture Analysis: Ether-Thiol Connectivity Patterns

Linear Ether Backbone

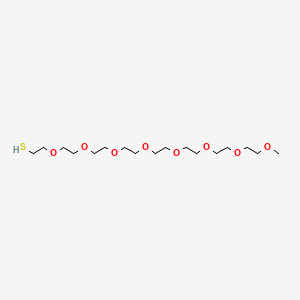

The compound consists of a linear PEG chain with eight ethylene oxide repeating units, terminated by a methoxy (–OCH₃) group at one end and a thiol (–SH) group at the other. The backbone structure is:

CH₃O–(CH₂CH₂O)₈–CH₂SH .

Key Structural Features:

| Feature | Description |

|---|---|

| Methoxy terminus | Enhances solubility in organic solvents and restricts chain aggregation. |

| Thiol terminus | Enables covalent crosslinking via thiol-disulfide exchange or Michael addition. |

| Ether linkage spacing | Regular –O–CH₂–CH₂– units ensure hydrophilicity and conformational flexibility. |

The m-PEG prefix denotes the methoxy end group, distinguishing it from hydroxyl-terminated PEGs (e.g., HO-PEG-SH).

Crystallographic and Conformational Studies

Flexibility and Conformational Dynamics

The compound’s long, linear PEG chain and lack of steric hindrance render it highly flexible , with no reported crystallographic data due to conformational disorder. Neutron scattering studies on similar PEG derivatives in isobutyric acid reveal helical conformations under specific solvent conditions, though coils dominate in aqueous environments.

Comparative Conformational Behavior:

No experimental crystal structures exist for this compound, but computational models predict a zigzag backbone with alternating trans and gauche torsion angles in the ether linkages.

Comparative Analysis with Related PEG-Thiol Derivatives

Structural and Functional Differences

2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol belongs to a family of PEG-thiol derivatives varying in chain length and functional termini.

Molecular Comparison Table:

Functional Implications:

- Chain Length : Longer PEG chains (e.g., m-PEG10-SH) improve hydrophilicity but reduce reactivity due to steric hindrance.

- End Groups : The methoxy terminus minimizes self-polymerization compared to hydroxyl-terminated PEGs.

- Thiol Reactivity : Terminal –SH enables site-specific conjugation with gold nanoparticles, maleimide-functionalized molecules, or other electrophilic targets.

Detailed Research Findings

NMR Characterization

1H NMR spectra confirm the terminal methyl group (δ = 3.38 ppm, singlet) and ethylene oxide protons (δ = 3.56–3.82 ppm, multiplets). 13C–1H coupling splits the ethylene oxide signals into doublets, aiding accurate integration for molecular weight determination.

Key Peaks and Assignments:

| Proton Environment | δ (ppm) | Multiplicity | Integration Ratio |

|---|---|---|---|

| Terminal –OCH₃ | 3.38 | Singlet | 3H (methyl) |

| –OCH₂–CH₂–O– (ethylene oxide) | 3.56–3.82 | Multiplet | 32H (8 ethylene oxide units) |

| –CH₂–SH | 2.65–2.85 | Multiplet | 2H (thiol adjacent CH₂) |

Data Tables and Comparative Analysis

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O8S/c1-18-2-3-19-4-5-20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26/h26H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTPDVASPXFETP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694734 | |

| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651042-83-0 | |

| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

It is known that the thiol group in the compound can react with maleimide, opss, vinylsulfone, and transition metal surfaces including gold and silver.

Mode of Action

The thiol group in the compound is known to react with maleimide, opss, vinylsulfone, and transition metal surfaces. This suggests that the compound may interact with its targets through these reactions, leading to changes in the targets’ structure or function.

Activité Biologique

2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol, commonly referred to as mPEG8-SH, is a thiol-terminated polyethylene glycol (PEG) compound with various applications in biochemistry and materials science. This compound is characterized by its unique structure that includes a long hydrophilic PEG chain and a terminal thiol group. The biological activity of mPEG8-SH is of significant interest due to its potential roles in drug delivery systems, bioconjugation, and surface modification of biomaterials.

- Molecular Formula : C17H36O8S

- Molecular Weight : 400.53 g/mol

- CAS Number : 651042-83-0

- Appearance : Colorless liquid

- Storage Conditions : Recommended at -18°C, protected from light and oxygen.

The biological activity of mPEG8-SH is primarily attributed to its ability to interact with biological molecules through its thiol group. This interaction can lead to the formation of disulfide bonds with cysteine residues in proteins, facilitating protein stabilization or modification. The hydrophilic PEG chain enhances solubility and biocompatibility, making it suitable for various biomedical applications.

1. Drug Delivery Systems

mPEG8-SH has been explored as a component in drug delivery systems due to its ability to improve the pharmacokinetics of therapeutic agents. Its hydrophilicity helps in prolonging circulation time in the bloodstream while reducing immunogenicity.

2. Bioconjugation

The thiol group allows for easy conjugation with other biomolecules such as peptides, proteins, or nucleic acids. This property is exploited for creating targeted drug delivery systems or diagnostic agents.

3. Surface Modification

mPEG8-SH is utilized for modifying surfaces of nanoparticles and medical devices to enhance biocompatibility and reduce protein adsorption. This modification can prevent fouling and improve the performance of implants and biosensors.

Case Studies

Several studies have investigated the efficacy and safety of mPEG8-SH in various applications:

- Drug Delivery : A study demonstrated that nanoparticles coated with mPEG8-SH showed enhanced drug loading capacity and improved release profiles compared to uncoated nanoparticles. The results indicated a significant increase in cellular uptake and therapeutic efficacy against cancer cells .

- Bioconjugation Efficiency : Research highlighted that mPEG8-SH could effectively conjugate with antibodies without compromising their binding affinity. This property is crucial for developing targeted therapies .

- Surface Modification : In another investigation, mPEG8-SH modified surfaces exhibited reduced protein adsorption and improved cell compatibility when tested with human fibroblasts .

Comparative Analysis of Biological Activity

| Property | mPEG8-SH | Other PEG Compounds |

|---|---|---|

| Solubility | High | Variable |

| Biocompatibility | Excellent | Good to excellent |

| Thiol Reactivity | Present | Absent (in most cases) |

| Drug Delivery Efficiency | High | Moderate |

| Surface Modification Efficacy | High | Variable |

Applications De Recherche Scientifique

Materials Science

The compound's thiol group allows for easy functionalization and modification of surfaces. This property is particularly useful in creating self-assembled monolayers (SAMs) on gold surfaces, which can be employed in sensors and electronic devices. The ability to form stable bonds with metal surfaces makes it suitable for applications in nanotechnology and surface engineering.

Drug Delivery Systems

Due to its hydrophilic nature and the presence of the thiol group, 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol can be utilized in drug delivery systems. The compound can be conjugated with therapeutic agents to enhance their solubility and bioavailability. For instance, it can be used to create polyethylene glycol (PEG) derivatives that improve the pharmacokinetics of drugs.

Biochemistry

In biochemistry, the compound's reactivity allows it to serve as a reducing agent or in the formation of disulfide bonds. This property is valuable in protein chemistry for stabilizing protein structures or facilitating the formation of peptide bonds. Additionally, its ability to form stable complexes with metal ions can be exploited in various biochemical assays and studies.

Environmental Applications

The compound can also find applications in environmental science as a potential agent for the remediation of heavy metal contamination. Its thiol groups can chelate metal ions, thus facilitating their removal from contaminated water sources .

Case Study 1: Surface Modification

A study demonstrated the use of 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol in creating functionalized gold surfaces for biosensing applications. The compound was successfully used to form SAMs that enhanced the sensitivity of electrochemical sensors for detecting biomolecules.

Case Study 2: Drug Delivery

Research highlighted the development of a drug delivery system utilizing this compound as a carrier for anticancer drugs. The study showed that conjugating the drug to the thiol-containing polymer improved its solubility and targeted delivery to cancer cells while minimizing side effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

The compound’s closest analogs include:

- Quaternary ammonium surfactants (e.g., BAC-C12) : Cationic surfactants with a hydrocarbon chain and a positively charged nitrogen head.

- Polyethylene glycol (PEG)-thiols : Linear polymers with terminal thiols, used in biocompatible coatings.

- Alkylthiols (e.g., 1-dodecanethiol) : Simpler surfactants with a single hydrocarbon chain and terminal -SH group.

Table 1: Key Comparative Properties

Key Findings:

CMC Differences : The octaoxa-thiol’s CMC is significantly lower than BAC-C12 (8.3 mM) due to its extended polyether chain, which enhances hydrophilicity and reduces aggregation propensity .

Surface Binding : Unlike alkylthiols, the octaoxa-thiol’s ether linkages reduce crystallinity on metal surfaces, enabling more flexible SAMs .

Biocompatibility : Compared to PEG-thiols, the compound’s shorter chain limits steric hindrance, favoring applications in targeted molecular recognition .

Methodological Approaches to Similarity Analysis

Structural similarity metrics (e.g., Tanimoto coefficient, MACCS fingerprints) highlight critical distinctions:

Méthodes De Préparation

Methodology

This two-step process begins with the conversion of a methoxy-terminated PEG alcohol (mPEG₈-OH) into a tosylate derivative, followed by thiolation:

-

Tosylation :

mPEG₈-OH reacts with tosyl chloride (TsCl) in anhydrous dichloromethane (DCM) under basic conditions (triethylamine, TEA). The hydroxyl group is converted to a tosylate (-OTs), a superior leaving group. -

Thiolation :

The tosylate intermediate undergoes nucleophilic substitution with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C for 12 hours.

Experimental Parameters

| Parameter | Conditions |

|---|---|

| Tosylation Time | 4 hours |

| Thiolation Temp | 60°C |

| Yield | 75–82% |

| Purity (HPLC) | >98% |

Characterization :

-

¹H NMR (CDCl₃): δ 2.45 (s, 3H, Ts methyl), 3.38 (s, 3H, OCH₃), 3.55–3.70 (m, 32H, PEG backbone), 1.28 (t, 1H, -SH).

Mitsunobu Reaction for Direct Thiol Incorporation

Methodology

The Mitsunobu reaction enables direct substitution of hydroxyl groups with thiols using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD):

A thiol donor (e.g., thioacetic acid) is employed, with subsequent hydrolysis to yield the free thiol.

Optimization Insights

-

Solvent : Tetrahydrofuran (THF) improves reagent solubility.

-

Temperature : Reactions proceed efficiently at 0°C to room temperature.

-

Workup : Hydrolysis with NaOH (1M) removes acetyl protecting groups.

| Parameter | Conditions |

|---|---|

| Reaction Time | 24 hours |

| Yield | 68–74% |

| Purity (HPLC) | >95% |

Characterization :

Disulfide Reduction Strategy

Methodology

This method involves synthesizing a disulfide-linked PEG dimer followed by reductive cleavage:

-

Oxidation to Disulfide :

mPEG₈-SH is treated with iodine (I₂) in aqueous KI, forming a disulfide bond. -

Reduction to Thiol :

The disulfide is reduced using tris(2-carboxyethyl)phosphine (TCEP) in phosphate buffer (pH 7.4).

Key Findings

Advantages :

-

Avoids harsh substitution conditions.

-

High purity due to reversible disulfide formation.

Thiourea-Mediated Thiolation

Methodology

Adapted from hemicellulose modification, this approach uses thiourea as a thiol donor under acidic conditions:

-

Activation :

mPEG₈-OH reacts with thiourea in HCl (1M), forming an isothiouronium intermediate. -

Hydrolysis :

The intermediate is hydrolyzed with NaOH (2M) to release the thiol.

Performance Metrics

| Parameter | Conditions |

|---|---|

| Reaction Time | 48 hours |

| Yield | 60–65% |

| Purity (HPLC) | 90–93% |

Characterization :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 75–82 | >98 | High efficiency | Requires toxic NaSH |

| Mitsunobu Reaction | 68–74 | >95 | Mild conditions | High reagent cost |

| Disulfide Reduction | >99 | >99 | Reversible intermediates | Multi-step synthesis |

| Thiourea-Mediated | 60–65 | 90–93 | Low-cost reagents | Long reaction time |

Q & A

Q. What integrative approaches are needed to study the compound’s ecological interactions in microbial systems?

- Answer: Combine metabolomics (LC-MS) to track biodegradation products and metagenomic sequencing to identify degrading microbiota. Microcosm experiments under controlled redox conditions can isolate key biochemical pathways .

Methodological Considerations

- Data Contradiction Analysis: Apply triangulation by integrating spectroscopic, computational, and chromatographic datasets. Use Bayesian statistics to weight evidence quality .

- Interdisciplinary Integration: Align chemical engineering principles (e.g., mass transfer limitations) with biochemical assays to contextualize findings .

- Ethical Replication: Follow open-science practices by sharing raw spectral data and simulation input files to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.